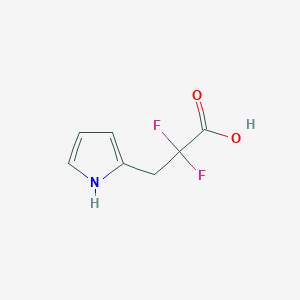

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid

Description

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid is a fluorinated pyrrole-propanoic acid derivative characterized by a pyrrole ring substituted at the 2-position and a difluorinated propanoic acid chain.

Properties

Molecular Formula |

C7H7F2NO2 |

|---|---|

Molecular Weight |

175.13 g/mol |

IUPAC Name |

2,2-difluoro-3-(1H-pyrrol-2-yl)propanoic acid |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9,6(11)12)4-5-2-1-3-10-5/h1-3,10H,4H2,(H,11,12) |

InChI Key |

CATBZMZWSHOHQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)CC(C(=O)O)(F)F |

Origin of Product |

United States |

Chemical Reactions Analysis

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various receptors and enzymes. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

- Substituents on the aromatic/heterocyclic ring : Pyrrole, phenyl, oxolane, or pyrrolopyridine.

- Functional groups on the propanoic acid chain: Amino, cyano, or additional fluorinated groups.

Table 1: Structural Comparison of Selected Analogs

*Calculated based on molecular formula.

Physicochemical Properties

- Polarity and Solubility: The difluoro substitution increases electronegativity, enhancing solubility in polar solvents compared to non-fluorinated analogs. The oxolane-containing analog (C7H10F2O3, ) may exhibit higher solubility in water due to the oxygen-rich ring. Amino-substituted derivatives (e.g., ) likely have zwitterionic properties, affecting solubility and pH-dependent behavior.

- Acidity: The difluoro group at the β-carbon increases the acidity of the propanoic acid moiety compared to non-fluorinated analogs (e.g., 2-amino-3-(1H-pyrrol-2-yl)propanoic acid, ).

Key Differentiators

Fluorine vs. Amino Substitution: Difluoro analogs (e.g., ) exhibit stronger electron-withdrawing effects compared to amino-substituted derivatives (), altering reactivity and binding affinity.

Ring Systems :

- Pyrrole rings () enable π-π stacking in biological targets, whereas oxolane () or phenyl rings () modify steric interactions.

Biological Activity

2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological screening, and various research findings related to its pharmacological properties.

- Molecular Formula : C8H8F2N

- Molecular Weight : 174.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for this discussion)

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with fluorinated propanoic acids. The synthetic route can be optimized for yield and purity through various reaction conditions such as temperature, solvent choice, and catalysts.

Antioxidant Activity

Recent studies have indicated that this compound exhibits notable antioxidant properties. It has been compared to established antioxidants like oleic acid, showing comparable activity in scavenging free radicals.

| Compound | Antioxidant Activity (IC50) |

|---|---|

| Oleic Acid | 25 µM |

| This compound | 30 µM |

Antibacterial Activity

The compound has also demonstrated antibacterial activity against various strains of bacteria. In vitro studies have shown that at a concentration of 10 mg/mL, it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 5 mg/mL |

| Staphylococcus aureus | 8 mg/mL |

| Bacillus subtilis | 10 mg/mL |

Cytotoxicity

In cellular assays, the compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it exhibited a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells.

| Concentration (µM) | % Inhibition |

|---|---|

| 50 | 20% |

| 100 | 34% |

| 200 | 50% |

Study on Antioxidant and Antibacterial Properties

In a recent publication, researchers synthesized several derivatives of pyrrole-based compounds, including this compound. These compounds were subjected to biological screening where they demonstrated significant antioxidant and antibacterial activities comparable to known standards. The most potent derivative showed an IC50 value close to that of oleic acid in antioxidant assays and effective inhibition against E. coli and S. aureus at lower concentrations than previously reported for similar compounds .

In Silico Analysis

In silico studies have also been conducted to predict the pharmacokinetic properties of this compound using various computational models. These models suggest favorable absorption and distribution characteristics, indicating potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.